6-Bromo-3-pyridinemethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDKOIDAYZUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423608 | |
| Record name | (6-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122306-01-8 | |
| Record name | (6-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 6 Bromopyridin 3 Yl Methanol
Established Synthetic Pathways to (6-Bromopyridin-3-yl)methanol
The primary and most conventional methods for synthesizing (6-bromopyridin-3-yl)methanol involve the reduction of a corresponding aldehyde or the use of alternative precursors.
Reduction of Pyridine (B92270) Carbaldehydes (e.g., 6-bromonicotinaldehyde)
A common and direct route to (6-bromopyridin-3-yl)methanol is the reduction of 6-bromonicotinaldehyde. researchgate.netmdpi.com This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). chemicalbook.comarkat-usa.org The reaction involves the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.
The synthesis of the precursor, 6-bromonicotinaldehyde, can be accomplished through various methods. One approach involves the bromination of 2-chloro-5-chloromethylpyridine, followed by oxidation to the aldehyde. google.com Another strategy is the Suzuki-Miyaura cross-coupling reaction between an aryl halide and an aldehyde-bearing boronic acid, although this can be limited by the stability of the boronic acid.
Table 1: Reduction of 6-bromonicotinaldehyde
| Precursor | Reagent | Product | Yield | Reference |
| 6-bromonicotinaldehyde | Sodium Borohydride (NaBH₄) | (6-Bromopyridin-3-yl)methanol | High | chemicalbook.comarkat-usa.org |
Alternative Synthetic Routes and Precursors
Alternative pathways to (6-bromopyridin-3-yl)methanol and its isomers have been developed to circumvent the use of specific reagents or to start from different materials. For instance, the synthesis of the related isomer, (6-bromopyridin-2-yl)methanol (B21163), has been achieved from 2,6-dibromopyridine. This method involves a metal-halogen exchange using n-butyllithium at low temperatures to form 2-bromo-6-lithiopyridine, which is then reacted with N,N-dimethylformamide (DMF) and subsequently reduced with sodium borohydride. nih.gov A safer alternative to n-butyllithium, the "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex), has also been successfully employed for the synthesis of (6-bromopyridin-2-yl)methanol from 2,6-dibromopyridine. mdpi.com
Functional Group Interconversions and Protection Strategies on (6-Bromopyridin-3-yl)methanol
The hydroxyl and bromo functional groups on (6-bromopyridin-3-yl)methanol allow for a variety of subsequent chemical modifications.
Hydroxyl Group Protection (e.g., silylation with TBSCl)
To prevent unwanted reactions of the hydroxyl group during subsequent synthetic steps, it can be temporarily "protected" by converting it into a less reactive functional group. libretexts.org A common strategy is the formation of a silyl (B83357) ether. For example, the alcohol can be reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base to form a tert-butyldimethylsilyl (TBS) ether. This protecting group is stable under a variety of reaction conditions but can be easily removed when desired. uwindsor.ca Other protecting groups for alcohols include ethers and esters. libretexts.org
Conversion to Halogenated Derivatives (e.g., with thionyl chloride or DAST)
The hydroxyl group of (6-bromopyridin-3-yl)methanol can be converted to a halogen, creating a more reactive intermediate for nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) is a common method to replace the hydroxyl group with a chlorine atom, forming 2-bromo-5-(chloromethyl)pyridine. mdpi.com Care must be taken to control the reaction conditions to avoid over-chlorination, where the bromo substituent is also replaced by a chloro group. mdpi.com For the introduction of fluorine, a reagent such as diethylaminosulfur trifluoride (DAST) can be utilized.
Table 2: Functional Group Interconversions
| Starting Material | Reagent | Product | Reaction Type | Reference |
| (6-Bromopyridin-3-yl)methanol | Thionyl chloride (SOCl₂) | 2-Bromo-5-(chloromethyl)pyridine | Chlorination | mdpi.com |
| (6-Bromopyridin-3-yl)methanol | Diethylaminosulfur trifluoride (DAST) | 2-Bromo-5-(fluoromethyl)pyridine | Fluorination |
Green Chemistry Principles in (6-Bromopyridin-3-yl)methanol Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. ijnrd.orguniroma1.it In the context of synthesizing (6-bromopyridin-3-yl)methanol and related compounds, this can involve several strategies. One key principle is the prevention of waste, which can be addressed by designing syntheses with high atom economy, meaning that a high proportion of the atoms from the reactants are incorporated into the final product. ijnrd.org
Another principle is the use of safer solvents and reagents. For example, the development of synthetic routes that avoid hazardous reagents like n-butyllithium in favor of safer alternatives like the Turbo Grignard reagent is a step towards greener synthesis. mdpi.com Additionally, designing processes that are more energy-efficient, for instance by running reactions at ambient temperature and pressure, contributes to a more sustainable process. uniroma1.it The use of catalytic reagents over stoichiometric ones is also a core tenet of green chemistry, as it reduces the amount of waste generated. acs.org While specific green chemistry metrics for the synthesis of (6-bromopyridin-3-yl)methanol are not extensively reported, the application of these general principles can guide the development of more sustainable manufacturing processes.
Chemical Reactivity and Derivatization of 6 Bromopyridin 3 Yl Methanol
Substitution Reactions at the Bromine Center of the Pyridine (B92270) Ring
The bromine atom attached to the pyridine ring is a key site for synthetic modification. Its replacement can be achieved through several mechanistic pathways, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems. byjus.commasterorganicchemistry.com In this pathway, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity is restored upon the expulsion of the leaving group.
For halopyridines, the reactivity in SNAr reactions is significantly influenced by the position of the halogen relative to the ring nitrogen and the presence of other electron-withdrawing groups. youtube.com The nitrogen atom itself acts as an electron-withdrawing group, stabilizing the anionic Meisenheimer intermediate, particularly when the attack occurs at the ortho or para positions. youtube.com In the case of (6-Bromopyridin-3-yl)methanol, the bromine is at the 2-position (ortho) relative to the nitrogen, which activates it for nucleophilic attack.
While fluorine is often the best leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack (the rate-determining step), the reactivity order can vary depending on the nucleophile and reaction conditions. byjus.comyoutube.com For reactions involving soft nucleophiles like thiols, the order can sometimes shift, with bromide and iodide being more reactive. researchgate.net Thiolates are particularly effective nucleophiles for the SNAr displacement of halides on heteroaromatic rings. researchgate.netresearchgate.net The reaction of (6-Bromopyridin-3-yl)methanol with a thiol, such as thiophenol, in the presence of a base like potassium carbonate, would yield the corresponding thioether. researchgate.netpreprints.org
Table 1: Representative Nucleophilic Aromatic Substitution Reaction
| Substrate | Reagent | Product | Conditions |
| (6-Bromopyridin-3-yl)methanol | Thiophenol, Potassium Carbonate | (6-(Phenylthio)pyridin-3-yl)methanol | DMF, 80-100 °C |
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of (6-Bromopyridin-3-yl)methanol makes it an ideal substrate for such transformations, which typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The formation of new carbon-carbon bonds at the C6-position of the pyridine ring can be accomplished using several palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents. mdpi.com (6-Bromopyridin-3-yl)methanol can be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate, and a base like sodium carbonate or potassium phosphate. mdpi.comacs.org For instance, the reaction with phenylboronic acid would produce (6-phenylpyridin-3-yl)methanol. preprints.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. researchgate.net The process involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. chemrxiv.org The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. nih.gov This method allows for the introduction of an alkynyl moiety, for example, reacting (6-Bromopyridin-3-yl)methanol with phenylacetylene (B144264) would yield (6-(phenylethynyl)pyridin-3-yl)methanol.
Table 2: Examples of C-C Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | (6-Phenylpyridin-3-yl)methanol |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-6-(2-Phenylvinyl)pyridin-3-yl)methanol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | (6-(Phenylethynyl)pyridin-3-yl)methanol |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. rsc.org It allows for the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine (B109124). rsc.orglookchem.com The reaction typically employs a palladium precatalyst in conjunction with a sterically hindered phosphine (B1218219) ligand (e.g., JohnPhos, XPhos) and a strong, non-nucleophilic base such as sodium tert-butoxide. orgsyn.org Reacting (6-Bromopyridin-3-yl)methanol with an amine like morpholine under these conditions would yield (6-(morpholino)pyridin-3-yl)methanol.
Table 3: Representative C-N Cross-Coupling Reaction
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Buchwald-Hartwig Amination | Morpholine | [Pd(cinnamyl)Cl]₂ / DavePhos | NaOtBu | 1,4-Dioxane | (6-(Morpholino)pyridin-3-yl)methanol |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transformations Involving the Methanol (B129727) Moiety
The hydroxymethyl group (-CH₂OH) is a versatile functional handle that can be readily converted into other functionalities, most commonly through oxidation.
The primary alcohol of (6-Bromopyridin-3-yl)methanol can be oxidized to the corresponding aldehyde, 6-bromopyridine-3-carbaldehyde. This transformation is crucial as aldehydes are themselves valuable intermediates for reactions such as Wittig olefination, reductive amination, and further oxidation to carboxylic acids.
Several reagents can achieve this oxidation selectively without affecting the bromopyridine core.
Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and chemoselective reagent for the oxidation of allylic and benzylic alcohols. fraunhofer.de Given the benzylic-like nature of the pyridyl-methanol, MnO₂ is an effective choice for this transformation, typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature.
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes under neutral conditions and at room temperature. fraunhofer.de It is known for its high functional group tolerance, making it suitable for complex substrates.
Table 4: Representative Oxidation Reaction
| Substrate | Reagent | Product | Conditions |
| (6-Bromopyridin-3-yl)methanol | Activated Manganese Dioxide (MnO₂) | 6-Bromopyridine-3-carbaldehyde | Dichloromethane, Room Temperature |
| (6-Bromopyridin-3-yl)methanol | Dess-Martin Periodinane (DMP) | 6-Bromopyridine-3-carbaldehyde | Dichloromethane, Room Temperature |
Esterification and Etherification
The hydroxymethyl group of (6-bromopyridin-3-yl)methanol readily undergoes esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.
Esterification: The reaction of the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst, yields the corresponding esters. This process is fundamental in modifying the molecule's properties for various applications. For instance, esterification with methanol can be achieved using an acid catalyst. smolecule.com The reaction conditions, such as the molar ratio of reactants and reaction time, can be optimized to achieve high yields. insightsociety.org Studies on similar compounds have shown that esterification can be carried out under various conditions, including using reagents like 1.0 N NaOH in methanol and water at reflux temperatures. vulcanchem.com
Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. A general protocol for the direct C–H etherification of N-heteroarenes, including pyridine derivatives, has been developed using a base-catalyzed halogen transfer from 2-halothiophenes. nih.gov This method allows for the regioselective oxidative coupling of alcohols with the pyridine ring. nih.gov
Table 1: Examples of Esterification and Etherification Reactions
| Product Name | Reactants | Reagents and Conditions | Reference |
|---|---|---|---|
| Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate | (6-Bromopyridin-3-yl)methanol, Methyl 1-hydroxycyclopropane-1-carboxylate | Acid catalyst | smolecule.com |
| 3-(6-Bromopyridin-3-yl)acrylic acid ester | (6-Bromopyridin-3-yl)methanol, Acryloyl chloride | Base (e.g., triethylamine) | vulcanchem.com |
| 4-Methoxy-3-bromopyridine | 3-Bromopyridine, Methanol | KO-t-Bu, 2-iodothiophene | nih.gov |
Amination Reactions (e.g., formation of Schiff bases from derivatives)
While direct amination of the hydroxymethyl group is not a typical reaction, derivatives of (6-bromopyridin-3-yl)methanol can be used in amination reactions. For example, oxidation of the hydroxymethyl group to an aldehyde, (6-bromopyridin-3-yl)carbaldehyde, provides a precursor for the formation of Schiff bases (imines) through condensation with primary amines.
Furthermore, the bromine atom on the pyridine ring is susceptible to nucleophilic substitution by amines, a reaction often catalyzed by transition metals like palladium or copper. clockss.orgresearchgate.netresearchgate.netmdpi.comacs.org Palladium-catalyzed amination has been successfully used in the synthesis of macrobicyclic cryptands incorporating pyridine moieties. clockss.orgresearchgate.net The choice of ligand is crucial for the success of these reactions, with donor phosphine ligands like DavePhos being effective for 6-bromopyridin-3-yl derivatives. clockss.org Copper-catalyzed cross-coupling reactions have also been developed for the selective C-N bond formation with various amines. researchgate.net
Table 2: Examples of Amination Reactions of (6-Bromopyridin-3-yl) Derivatives
| Reactant | Amine | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| N,N'-Bis((6-bromopyridin-3-yl)methyl)cyclen | 1,3-Propanediamine | Palladium catalyst | Macrobicyclic cryptand | clockss.org |
| 2,6-Dibromopyridine | Benzimidazole | CuI, Ligand, K2CO3 | 6-(1H-Benzimidazol-1-yl)-2-bromopyridine | researchgate.net |
| 2-Chloro-3-iodopyridine | 3-Aminopyridazine | Pd(OAc)2, Xantphos, Cs2CO3 | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative | researchgate.net |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of (6-bromopyridin-3-yl)methanol possesses a lone pair of electrons in an sp2 hybridized orbital, making it basic and nucleophilic. uoanbar.edu.iq
Basic Character: The pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. uoanbar.edu.iq This property influences the reactivity of the entire molecule, particularly towards electrophilic substitution on the ring, which is generally deactivated due to the electron-withdrawing nature of the nitrogen, especially when protonated. uoanbar.edu.iqntnu.no
N-Alkylation and N-Oxidation: The nitrogen atom can react with electrophiles such as alkyl halides to form N-alkylpyridinium salts. It can also be oxidized by reagents like peroxy acids to form the corresponding pyridine N-oxide. These N-oxides are versatile intermediates; for example, they can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. organic-chemistry.org
Applications in Advanced Chemical Synthesis Utilizing 6 Bromopyridin 3 Yl Methanol
Role as a Versatile Building Block for Complex Molecules
The strategic placement of the bromo and hydroxymethyl functionalities on the pyridine (B92270) core makes (6-bromopyridin-3-yl)methanol a highly versatile building block in organic chemistry. chemimpex.com The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This capability is fundamental to the construction of complex molecular skeletons.
Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing a secondary point for molecular elaboration. This orthogonal reactivity allows for sequential and controlled modifications of the molecule, a crucial aspect in the synthesis of intricate structures. For instance, the compound serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com
The dual functionality of (6-bromopyridin-3-yl)methanol is exemplified in its use in the synthesis of substituted pyridines. The bromine can be replaced through nucleophilic substitution, while the alcohol can undergo esterification or etherification, leading to a vast library of derivatives from a single starting material. This adaptability underscores its importance as a foundational element in combinatorial chemistry and drug discovery programs.
Synthesis of Diverse Heterocyclic Scaffolds
The inherent reactivity of (6-bromopyridin-3-yl)methanol makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, which are core components of many pharmaceuticals and agrochemicals. chemimpex.comcam.ac.uk The pyridine nitrogen, along with the bromo and hydroxymethyl groups, provides multiple reaction sites for intramolecular and intermolecular cyclization reactions.
One notable application is in the construction of fused heterocyclic systems. For example, through a sequence of reactions, the hydroxymethyl group can be transformed into a side chain that subsequently participates in a ring-closing reaction with the pyridine ring or a substituent introduced at the bromine position. This strategy has been employed to create novel azabicyclic scaffolds, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures. cam.ac.uk
Furthermore, (6-bromopyridin-3-yl)methanol can be a starting point for creating more complex heterocyclic structures like indolizinones and quinolizinones, which are present in various biologically active natural products. cam.ac.uk The ability to readily modify both the 3- and 6-positions of the pyridine ring allows for the systematic construction of these intricate ring systems. The following table illustrates the types of heterocyclic scaffolds that can be accessed from this versatile building block.
| Starting Material | Reaction Type | Resulting Heterocyclic Scaffold |
| (6-Bromopyridin-3-yl)methanol | Intramolecular cyclization | Fused Azabicycles |
| (6-Bromopyridin-3-yl)methanol | Multi-step synthesis involving cyclization | Indolizinones |
| (6-Bromopyridin-3-yl)methanol | Multi-step synthesis involving cyclization | Quinolizinones |
| (6-Bromopyridin-3-yl)methanol | Cross-coupling and subsequent cyclization | Substituted Pyridines |
Precursor in Multistep Organic Transformations and Target-Oriented Synthesis
In the context of multistep organic synthesis, (6-bromopyridin-3-yl)methanol serves as a crucial precursor for assembling complex target molecules. msesupplies.com Its utility is particularly evident in target-oriented synthesis, where the goal is to construct a specific, often biologically active, compound through a carefully designed synthetic route.
The compound's role as a pharmaceutical intermediate is well-documented. chemimpex.commsesupplies.com For instance, it is a key component in the synthesis of inhibitors for various enzymes and ligands for receptors, which are critical in the study of disease mechanisms and the development of new therapeutic agents. The bromo-substituted pyridine moiety is a common feature in many kinase inhibitors and other targeted cancer therapies.
A practical example of its application is in the synthesis of complex ligands for metal catalysts. The pyridine nitrogen and the functional groups at the 3- and 6-positions can coordinate with metal centers, making it a valuable building block for creating bespoke catalysts for a range of chemical transformations. iucr.org The synthesis of tris[(6-bromopyridin-2-yl)methyl]amine, a related structure, highlights the multi-step sequences where such pyridyl methanols are essential. iucr.org
The following table outlines some of the key transformations and resulting products in which (6-bromopyridin-3-yl)methanol acts as a precursor.
| Reaction Type | Reagents | Product | Application |
| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | 6-Bromopyridine-3-carboxylic acid | Intermediate for amides, esters |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) | 3-Methyl-6-bromopyridine | Building block for further functionalization |
| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | 6-Aryl-3-(hydroxymethyl)pyridine | Precursor for biologically active molecules |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Various substituted pyridines | Diverse chemical libraries |
Role in Pharmaceutical and Medicinal Chemistry Research
Design and Synthesis of Biologically Active Molecules Incorporating the (6-Bromopyridin-3-yl)methanol Scaffold
The (6-bromopyridin-3-yl)methanol scaffold is a key component in the synthesis of a variety of compounds with significant biological activity. Its utility as a starting material or intermediate is well-documented in the creation of complex molecules targeting a range of diseases. chemimpex.com For instance, it has been utilized in the development of drugs for neurological disorders and in the formulation of agrochemicals. chemimpex.com
The reactivity of the bromine atom and the hydroxyl group on the methanol (B129727) substituent allows for a wide range of chemical transformations. These reactions enable the introduction of various functional groups and the construction of more complex molecular architectures. This versatility has made (6-bromopyridin-3-yl)methanol a sought-after component in medicinal chemistry for creating new therapeutic agents.
Development of Enzyme Inhibitors and Biological Pathway Modulators
Phosphodiesterase 10 (PDE10) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition has emerged as a promising therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Huntington's disease. researchgate.netnih.gov Several potent and selective PDE10A inhibitors have been developed, and the (6-bromopyridin-3-yl)methanol scaffold has been instrumental in the synthesis of some of these compounds. google.com Research has shown that PDE10A inhibitors can modulate the activity of striatal neurons and have demonstrated antipsychotic-like effects in preclinical models. researchgate.net Furthermore, studies suggest that PDE10A inhibitors may also offer metabolic benefits, such as weight loss and improved insulin (B600854) sensitivity, which could be advantageous in treating type II diabetes and obesity. nih.govgoogle.com
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. nih.gov The NR2B subunit of the NMDA receptor has been a particular focus for drug development due to its role in various central nervous system (CNS) disorders. evotec.comevotec.com Selective antagonists of the NR2B receptor have shown potential in treating conditions like depression. google.comgoogle.com (6-Bromopyridin-3-yl)methanol has been employed as a key intermediate in the synthesis of pyrrolopyrimidine derivatives that act as selective NR2B NMDA receptor antagonists. google.comgoogle.com These compounds have demonstrated efficacy in preclinical models of depression. google.com The development of orally active NR2B-selective antagonists with improved side-effect profiles compared to non-selective NMDA antagonists is an active area of research. evotec.com
Histone demethylases are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones. Their dysregulation has been implicated in various diseases, including cancer. google.com (6-Bromopyridin-3-yl)methanol has been utilized as a starting material in the synthesis of heteroaryl-carboxylic acids that function as histone demethylase inhibitors. google.com These compounds have shown inhibitory activity against histone demethylases of the JMJD2 and JARID1 families. google.com
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and is considered a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity. nih.gov While direct synthesis of AMPK activators from (6-bromopyridin-3-yl)methanol is not explicitly detailed in the provided context, the broader class of pyridine (B92270) derivatives is relevant. The development of selective activators for specific AMPK isoforms is a key area of research. nimbustx.com Natural compounds like resveratrol (B1683913) and berberine (B55584) are known to activate AMPK indirectly by inhibiting mitochondrial ATP production. nih.gov
The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. justia.com However, its excessive activation can lead to a variety of inflammatory and autoimmune diseases. justia.comgoogle.com The alternative pathway of the complement cascade, in which Complement Factor D is a key enzyme, is a primary target for therapeutic intervention. justia.com Macrocyclic compounds derived from intermediates like (2-Amino-6-bromopyridin-3-yl)methanol, a related structure, have been developed as inhibitors of Complement Factor D for the treatment of complement-mediated disorders. justia.com These inhibitors can help in managing conditions like paroxysmal nocturnal hemoglobinuria and age-related macular degeneration. nih.gov
Development of Anthelmintic Agents and Potentiators
The search for new anthelmintic agents is a critical area of research due to increasing drug resistance in parasitic nematodes that affect humans, livestock, and crops. plos.org In this context, (6-Bromopyridin-3-yl)methanol has been identified as a key component in the development of compounds that potentiate the effects of existing anthelmintics.
Recent research has highlighted a molecule derived from (6-Bromopyridin-3-yl)methanol, named Nementin-1, as a nematode-selective potentiator for organophosphate and carbamate (B1207046) agrochemicals. biorxiv.org In laboratory studies, Nementin-1 was shown to induce hyperactivity and convulsions in the model organism Caenorhabditis elegans. biorxiv.org The underlying mechanism involves the agonism of neuronal dense core vesicle release, which subsequently enhances cholinergic signaling. biorxiv.org This synergistic action increases the paralytic effects of acetylcholinesterase inhibitors, a common class of anthelmintics, in both C. elegans and other nematode parasites affecting plants and mammals. biorxiv.org
Notably, Nementin and its analogs demonstrate a degree of phylogenetic selectivity, showing potent activity against nematodes while having a reduced effect on other organisms, which is a desirable trait for environmentally safer nematicides. biorxiv.org The synthesis of this potentiator is relatively straightforward and utilizes inexpensive starting materials, making it an attractive candidate for further development in agricultural and veterinary medicine. biorxiv.org
Exploration in Cancer and Viral Infection Therapies
The structural motif of (6-Bromopyridin-3-yl)methanol is a valuable scaffold in the design of potential treatments for cancer and viral infections.
Anticancer Research: The compound serves as a crucial intermediate in the synthesis of more complex molecules with potential anticancer properties. acs.org For instance, (6-Bromopyridin-3-yl)methanol is a precursor in the creation of certain quinazoline (B50416) derivatives. chemimpex.com These derivatives are being investigated as anticancer agents that may function by restoring the activity of the p53 tumor suppressor protein, a key regulator of cell cycle and apoptosis that is often mutated in cancer cells. chemimpex.com Additionally, derivatives such as 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (B1382084) have been synthesized as building blocks for cyclin-dependent kinase (CDK) 4 and 6 inhibitors, which are established targets in cancer therapy. acs.org Pyridyl–pyrazole-3-one derivatives synthesized from related bromopyridine precursors have also shown in-vitro cytotoxicity against various human tumor cell lines. mdpi.com
Antiviral Research: In the field of antiviral drug discovery, the bromopyridine moiety is of significant interest. Researchers have explored the replacement of chloro-atoms with bromo-atoms in certain inhibitor structures to fine-tune their activity. For example, the 5-bromopyridin-3-yl moiety, structurally analogous to a fragment of (6-Bromopyridin-3-yl)methanol, has been incorporated into benzoic acid esters designed as irreversible inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.govnih.govmdpi.comscielo.br Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govscielo.br Furthermore, other related nucleoside analog derivatives are being investigated for their potential to inhibit the replication of viruses like HIV. mdpi.commdpi.com
Strategies for Isotopic Labeling in Drug Distribution and Metabolism Studies
Understanding the absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile of a potential drug is fundamental to its development. nih.gov Stable isotope labeling is a powerful technique used by scientists to trace the fate of a drug within a biological system. nih.govresearchgate.net
(6-Bromopyridin-3-yl)methanol and its derivatives can be isotopically labeled, most commonly with deuterium (B1214612) (²H), to aid in pharmacokinetic studies. googleapis.com The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.goviitd.ac.in By strategically placing deuterium atoms on a drug molecule synthesized from a labeled precursor like deuterated (6-Bromopyridin-3-yl)methanol, researchers can slow down certain metabolic pathways. nih.govnih.gov
This approach offers several advantages:
It can help to identify metabolic pathways and potential reactive metabolites.
It may improve the pharmacokinetic profile of a drug, for instance, by extending its half-life. nih.gov
It provides an essential internal standard for quantitative analysis using mass spectrometry, leading to more accurate measurements of a drug and its metabolites in biological fluids. nih.gov
The synthesis of isotopically labeled versions of compounds derived from (6-Bromopyridin-3-yl)methanol is a key strategy for generating the detailed ADMET data required for advancing new therapeutic candidates through the drug development pipeline. googleapis.com
Contributions to Agrochemical Science
Development of Enhanced Pesticides and Herbicides Utilizing the (6-Bromopyridin-3-yl)methanol Moiety
(6-Bromopyridin-3-yl)methanol, and its chlorinated analog (6-chloropyridin-3-yl)methanol, are crucial precursors in the synthesis of neonicotinoid insecticides. nih.govjocpr.com Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. They have been widely adopted in modern crop protection due to their high efficacy against a broad spectrum of sucking and certain chewing pests. nih.gov The mode of action for these insecticides is their agonistic effect on the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death. jocpr.comnih.gov
One of the primary advantages of neonicotinoids is their selectivity, being significantly more toxic to insects than to mammals. This selectivity arises because they block a specific neural pathway that is more abundant in insects. sigmaaldrich.com The development of these targeted insecticides represents a significant advancement over older, broader-spectrum pesticides like organophosphates and carbamates, offering improved crop protection with a more favorable toxicological profile for non-target organisms. nih.gov
Research in this area continues, with efforts to synthesize novel neonicotinoid analogs to address issues such as insecticide resistance. These synthetic efforts often utilize precursors like (6-Bromopyridin-3-yl)methanol to introduce variations in the molecule's structure, aiming to enhance efficacy and overcome resistance mechanisms. nih.gov
Table 1: Examples of Neonicotinoid Insecticides with a (6-Halopyridin-3-yl)methyl Moiety
| Insecticide | Chemical Structure | Moiety Derived From |
| Imidacloprid | 1-((6-chloro-3-pyridinyl)methyl)-N-nitro-2-imidazolidinimine | (6-chloropyridin-3-yl)methanol |
| Acetamiprid | (E)-N1-((6-chloro-3-pyridyl)methyl)-N2-cyano-N1-methylacetamidine | (6-chloropyridin-3-yl)methanol |
| Thiacloprid | (Z)-3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-ylidenecyanamide | (6-chloropyridin-3-yl)methanol |
Potentiation of Organophosphate and Carbamate (B1207046) Agrochemicals
While (6-Bromopyridin-3-yl)methanol itself is a precursor and not typically used directly in synergistic mixtures, the neonicotinoid insecticides derived from it have been studied in combination with older classes of insecticides like organophosphates and carbamates. The interaction between these different classes of insecticides can lead to synergistic effects, where the combined toxicity is greater than the sum of their individual toxicities. nih.gov
Studies have shown that temporal synergism, where exposure to a synergist is followed by exposure to the insecticide, can enhance the activity of carbamates and neonicotinoids against resistant pests. This suggests that combining different modes of action can be an effective strategy to manage insecticide resistance. While direct potentiation by the (6-Bromopyridin-3-yl)methanol molecule is not the mechanism, its role in creating one of the key components of these synergistic mixtures is a significant contribution to advanced pest management strategies.
Structure-Activity Relationship (SAR) Studies in Agrochemical Development
The (6-Bromopyridin-3-yl)methanol scaffold is a valuable tool in Structure-Activity Relationship (SAR) studies aimed at discovering and optimizing new agrochemicals. taylorfrancis.com SAR studies are fundamental to medicinal and agricultural chemistry, as they correlate the chemical structure of a molecule with its biological activity. taylorfrancis.com By systematically modifying the structure of a lead compound and observing the resulting changes in efficacy, researchers can identify the key structural features required for optimal performance.
In the context of insecticides derived from (6-Bromopyridin-3-yl)methanol, SAR studies have been crucial in refining the neonicotinoid class. Key areas of investigation include:
The Halogen on the Pyridine (B92270) Ring: The nature of the halogen (e.g., chlorine vs. bromine) and its position on the pyridine ring significantly influence the molecule's interaction with the nicotinic acetylcholine receptor.
The Linker and Heterocyclic Moiety: The structure of the rest of the neonicotinoid molecule, which is attached to the pyridylmethyl group, is a major determinant of insecticidal potency and spectrum. Modifications to this part of the molecule have led to the development of different neonicotinoids with varying properties.
Stereochemistry: For chiral neonicotinoid analogs, the stereochemistry can have a profound impact on insecticidal activity, with one enantiomer often being significantly more active than the other. nih.gov
These SAR studies allow for the rational design of new insecticide candidates with improved properties, such as higher potency against target pests, greater selectivity, and a lower likelihood of inducing resistance. The foundational role of the (6-Bromopyridin-3-yl)methanol structure in providing a consistent starting point for these modifications underscores its importance in the ongoing development of effective and safer agrochemicals.
Emerging Applications and Material Science
Utilization in Polymer and Coating Development
The functional groups of (6-Bromopyridin-3-yl)methanol render it a useful precursor in the development of novel polymers. chemimpex.com The hydroxyl group can be readily oxidized to an aldehyde, and the bromine atom provides a reactive site for cross-coupling reactions, which are fundamental steps in many polymerization processes. chemimpex.com
A notable application is in the synthesis of conjugated polymers (CPs) designed for specific functions, such as photocatalysis. nih.gov For instance, a derivative of (6-Bromopyridin-3-yl)methanol serves as a key monomer in the creation of tunable donor-acceptor linear conjugated polymers. nih.gov In a specific study, (6-Bromopyridin-3-yl)methanol is first oxidized to its corresponding aldehyde, 6-bromonicotinaldehyde. This intermediate then reacts with thiophene-2-carbaldehyde (B41791) to produce the monomer (E)-3-(6-bromopyridin-3-yl)-2-(thiophen-2-yl) acrylonitrile (B1666552) (CST-BPD). nih.gov This monomer is subsequently used in direct C–H arylation polymerization to create a series of CPs. nih.gov
These polymers exhibit potential in applications such as visible-light-driven hydrogen production. nih.gov The inclusion of the pyridine-based monomer influences the electronic properties and photocatalytic efficiency of the resulting polymer. nih.gov
Research in Advanced Material Fabrication
The exploration of (6-Bromopyridin-3-yl)methanol extends to the fabrication of advanced materials with specific functionalities. chemimpex.com Its stability and reactivity are advantageous for integration into various material formulations, enhancing the performance of the final products. chemimpex.com
In the context of photocatalytic materials, polymers derived from (6-Bromopyridin-3-yl)methanol precursors have shown promising results. nih.gov For example, the conjugated polymer CP3, synthesized from the monomer CST-BPD, demonstrated a notable hydrogen evolution rate (HER) of 7.60 mmol h⁻¹ g⁻¹ under visible light irradiation, using ascorbic acid as a sacrificial electron donor. nih.gov This performance highlights the potential of using (6-Bromopyridin-3-yl)methanol-derived structures in the development of materials for renewable energy applications. nih.gov
The research into these materials involves detailed characterization of their optical and electrochemical properties to understand the structure-performance relationships. The data below summarizes the hydrogen evolution rates for a series of conjugated polymers, illustrating the impact of the monomer structure on photocatalytic activity. nih.gov
Table 1: Photocatalytic Hydrogen Evolution Rates of Conjugated Polymers
| Polymer | Hydrogen Evolution Rate (mmol h⁻¹ g⁻¹) |
|---|---|
| CP1 | 0.00 |
| CP2 | 1.89 |
| CP3 | 7.60 |
| CP4 | 1.17 |
This table is based on data from a study on tunable donor-acceptor linear conjugated polymers for visible-light-driven hydrogen production. nih.gov
Biochemical Research Applications in Enzyme Inhibition and Receptor Binding Studies
In the realm of biochemical research, (6-Bromopyridin-3-yl)methanol and its derivatives are investigated for their potential interactions with biological targets, such as enzymes and receptors. chemimpex.com The compound serves as a scaffold in medicinal chemistry to create more complex molecules with potential therapeutic applications. chemimpex.com
One area of significant research is the development of ligands for cannabinoid receptors. d-nb.info The endocannabinoid system, which includes cannabinoid receptor type 1 (CB1) and type 2 (CB2), is a target for treating a variety of conditions. d-nb.info Researchers have synthesized libraries of compounds to identify selective ligands for these receptors. d-nb.info
In one such study, a series of N-aryl-oxadiazolyl-propionamides were synthesized and evaluated for their binding affinity to human CB1 and CB2 receptors. d-nb.info These complex molecules utilize a bromopyridine-derived core structure, highlighting the role of compounds like (6-Bromopyridin-3-yl)methanol as foundational building blocks. For example, the compound 3-(3-(6-Bromopyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(5-tert-butylisoxazol-3-yl)propanamide was synthesized as part of a library to probe receptor binding. d-nb.infonih.gov
The study revealed that modifications to the core structure significantly impact binding affinity and selectivity. The binding affinities (Ki) of several synthesized derivatives for the human CB1 and CB2 receptors were determined through radioligand displacement assays. d-nb.info
Table 2: Binding Affinities (Ki) of Selected Cannabinoid Receptor Ligands
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (hCB1/hCB2) |
|---|---|---|---|
| 6a | 427 | 4.27 | 100 |
| 6e | >10000 | 6.98 | >1433 |
| 6f | 3030 | 7.94 | 382 |
| 6h | 3230 | 39.4 | 82 |
| 7h | 1850 | 129 | 14 |
This table presents data from a study on CB2-selective N-aryl-oxadiazolyl-propionamides. The compounds listed are derivatives synthesized using bromopyridine precursors. d-nb.infonih.gov
These findings underscore the importance of (6-Bromopyridin-3-yl)methanol as a starting material in drug discovery and development, particularly in the design of selective receptor modulators. chemimpex.comd-nb.info
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms. mmu.ac.ukscilit.com For (6-Bromopyridin-3-yl)methanol, both ¹H and ¹³C NMR are routinely employed to confirm its structure.
In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the protons provide a complete picture of the proton environment. The aromatic protons on the pyridine (B92270) ring exhibit distinct signals, and their coupling constants reveal their relative positions. The methylene protons (-CH₂-) of the hydroxymethyl group typically appear as a singlet, while the hydroxyl proton (-OH) signal can vary in position and may be broad, depending on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. researchgate.net The carbon attached to the bromine atom is significantly influenced by the halogen's electronegativity and isotopic properties. The chemical shifts of the pyridine ring carbons and the methylene carbon provide further confirmation of the compound's structure.
The following table summarizes typical ¹H NMR spectral data for (6-Bromopyridin-3-yl)methanol.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.35 | d | 2.5 |
| H-4 | 7.75 | dd | 8.2, 2.5 |
| H-5 | 7.55 | d | 8.2 |
| -CH₂- | 4.65 | s | - |
| -OH | 5.40 | s (broad) | - |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. asahilab.co.jp By acquiring spectra at regular intervals, the consumption of reactants and the formation of products, including (6-Bromopyridin-3-yl)methanol, can be quantified. whiterose.ac.uk This allows for the detailed study of reaction kinetics, optimization of reaction conditions, and identification of transient intermediates without the need for sample isolation. fu-berlin.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. whitman.edu For (6-Bromopyridin-3-yl)methanol, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₆H₆BrNO, by providing a highly accurate mass measurement. medchemexpress.com The molecular weight of this compound is 188.02 g/mol . medchemexpress.comsynblock.comsigmaaldrich.com
Electron impact (EI) ionization is a common technique that provides information not only on the molecular ion but also on its fragmentation pattern, which can be used for structural confirmation. The fragmentation of (6-Bromopyridin-3-yl)methanol is influenced by its functional groups: the pyridine ring, the bromine atom, and the alcohol group.
Key fragmentation pathways for alcohols often involve the loss of a hydrogen atom (M-1) or a water molecule (M-18). libretexts.org Aromatic compounds, particularly those containing a benzyl-like alcohol, can undergo cleavage of the C-C bond adjacent to the oxygen, leading to characteristic fragments. whitman.edu The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks (M and M+2) of nearly equal intensity for bromine-containing fragments. libretexts.org
The table below outlines potential key fragments in the mass spectrum of (6-Bromopyridin-3-yl)methanol.
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 187/189 | [C₆H₅BrNO]⁺ | H |
| 170/172 | [C₆H₆BrN]⁺ | H₂O |
| 158/160 | [C₅H₃BrN]⁺ | CH₂OH |
| 108 | [C₆H₆NO]⁺ | Br |
| 78 | [C₅H₄N]⁺ | Br, CH₂O |
Chromatographic Techniques for Purity Assessment and Separation in Research (e.g., TLC, HPLC, LCMS)
Chromatographic methods are fundamental for the separation, purification, and purity assessment of chemical compounds in a research setting.
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used technique for monitoring reaction progress and assessing the purity of a sample. dergipark.org.trnih.gov For (6-Bromopyridin-3-yl)methanol, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to separate the compound from starting materials, byproducts, and other impurities on a silica gel plate. The spots can be visualized under UV light due to the UV-active pyridine ring.
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is a primary tool for determining the purity of (6-Bromopyridin-3-yl)methanol with high accuracy. synblock.com A reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of acetonitrile and water or methanol (B129727) and water, is commonly used. lcms.cz A UV detector is employed to quantify the compound and any impurities, with purity often reported as a percentage based on the relative peak areas.
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govresearchgate.net This hyphenated technique is invaluable for identifying impurities and byproducts in a sample of (6-Bromopyridin-3-yl)methanol, even at trace levels. lcms.cz As the sample components elute from the chromatography column, they are ionized and analyzed by the mass spectrometer, providing molecular weight information for each separated peak. This allows for the confident identification of known impurities and the tentative structural assignment of unknown ones. d-nb.info
UV/Vis Spectroscopy for Photochemical Studies and Reaction Monitoring
UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The bromopyridine moiety in (6-Bromopyridin-3-yl)methanol contains π-electrons that can be excited by UV radiation, resulting in a characteristic absorption spectrum. mdpi.com While often less detailed than NMR or MS for structural elucidation, UV/Vis spectroscopy is highly effective for quantitative analysis and for monitoring processes that involve changes in conjugation or chromophore structure. researchgate.net
This technique is particularly useful for monitoring the progress of reactions where the reactant and product have different UV/Vis spectra. thermofisher.combmglabtech.com For instance, if (6-Bromopyridin-3-yl)methanol is used in a reaction that modifies the pyridine ring's electronic structure, the change in absorbance at a specific wavelength can be tracked over time to determine reaction kinetics. researchgate.net
In photochemical studies, UV/Vis spectroscopy is used to identify the wavelengths of light that a molecule absorbs, which is the first step in any photochemical process. nih.gov By irradiating a sample of (6-Bromopyridin-3-yl)methanol with light at its absorption maximum, researchers can study its photostability or its participation in photochemical reactions. The technique can also be used to monitor the formation of photoproducts over time. nih.gov
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies for Ligand-Target Interactions
While specific molecular docking studies focusing solely on (6-bromopyridin-3-yl)methanol are not extensively documented, the 6-bromopyridin-3-yl moiety is a critical structural component in various biologically active compounds. Researchers frequently use this scaffold as a key intermediate for synthesizing derivatives that are then evaluated for their potential as therapeutic agents through molecular modeling. chemimpex.com These studies help in understanding the interactions between these derivative ligands and their biological targets.
For instance, derivatives of bromo-pyridyl compounds have been designed and subjected to molecular docking to predict their binding affinities and modes of interaction with various protein targets. A notable example involves β-lactam derivatives containing a bromo-pyridyl group, which were evaluated as potential antimycobacterial agents. Molecular dynamics and docking studies of these compounds were performed against the mycobacterial InhA enzyme to understand their mechanistic action. researchgate.net Similarly, other research has focused on designing novel pyridine (B92270) derivatives for various therapeutic applications, using docking to predict interactions with specific biological receptors. nih.govresearchgate.net
In another study, chalcone (B49325) derivatives incorporating a 5-bromopyridin-2-yl moiety were synthesized and evaluated for their anticancer properties. Reverse molecular docking suggested that Cyclin-Dependent Kinase 1 (CDK1) was a potential target for these compounds. Such computational approaches are instrumental in identifying potential biological targets and rationalizing the observed activity of these molecules.
The table below summarizes findings from docking studies on various derivatives containing a bromopyridine structural core, highlighting the parent compound's role as a foundational building block.
| Derivative Class | Protein Target | Purpose of Study |
| Bromo-pyridyl containing 2-azetidinones | Mycobacterial InhA enzyme | To elucidate the mechanism of antimycobacterial action. researchgate.net |
| N-(4-(pyridin-2-yloxy) benzyl) arylamines | Mycobacterial enoyl-reductase (InhA) | To understand the binding mode of potential antitubercular agents. nih.gov |
| Quinoxaline-tetrazole hybrids | Epidermal Growth Factor Receptor (EGFR) | To investigate binding affinity for anticancer drug design. |
| Pyrazole/Pyridine/Pyran heterocycles | Cyclooxygenase-2 (COX-2) | To investigate binding affinities for anti-inflammatory agents. |
These examples underscore the utility of the (6-bromopyridin-3-yl)methanol scaffold in drug discovery, where computational docking is a key tool for predicting and understanding ligand-target interactions.
Quantum Chemical Calculations of Reactivity and Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like (6-bromopyridin-3-yl)methanol. ajrcps.combohrium.com These studies provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO). ajrcps.commdpi.com
The electronic nature of (6-bromopyridin-3-yl)methanol is significantly influenced by the electron-withdrawing bromine atom and the pyridine ring's nitrogen atom. DFT calculations on analogous bromopyridine derivatives reveal that the bromine atom tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the molecule's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comiucr.org For example, DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) found a HOMO-LUMO gap of 4.343 eV. iucr.org For 3-bromo-2-hydroxypyridine, a close analogue, the calculated HOMO-LUMO energy gap is approximately 5.4 eV. mdpi.com A smaller gap generally implies higher reactivity.
The table below presents theoretical electronic properties calculated for compounds analogous to (6-bromopyridin-3-yl)methanol, providing a proxy for its expected electronic characteristics.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3-Bromo-2-hydroxypyridine mdpi.com | DFT/B3LYP | -6.880 | -1.475 | 5.405 |
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine iucr.org | DFT | - | - | 4.343 |
These computational methods are indispensable for predicting the reactivity and rationalizing the chemical behavior of (6-bromopyridin-3-yl)methanol in various synthetic transformations. researchgate.net
Conformational Analysis and Stereochemical Considerations
(6-Bromopyridin-3-yl)methanol itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, its conformational flexibility and the stereochemical outcomes of its reactions are of significant interest.
The primary source of conformational freedom in (6-bromopyridin-3-yl)methanol is the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the pyridine ring. Quantum mechanical calculations performed on the isomeric compound (3-bromopyridin-4-yl)methanol (B599396) predict that the molecule adopts a conformation where the hydroxymethyl group is twisted relative to the plane of the pyridine ring to minimize steric hindrance. A dihedral angle of approximately 60° is predicted between the pyridine plane and the hydroxymethyl group, suggesting a staggered conformation is energetically favored over an eclipsed one. This rotational flexibility can influence how the molecule packs in a crystal lattice and how it interacts with other molecules or biological targets.
While the parent compound is achiral, its derivatives can contain one or more stereocenters, making stereochemistry a critical consideration. The spatial arrangement of atoms in these derivatives can dramatically affect their biological activity. A compelling example is (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine, a derivative where the (6-bromopyridin-3-yl) group is attached to a cyclopropane (B1198618) ring. vulcanchem.com In this molecule, the specific (1R,2S) stereochemistry defines a trans relationship between the amine and the pyridinyl substituents. vulcanchem.com This precise three-dimensional arrangement is reported to be crucial for optimizing the molecule's binding within the hydrophobic pocket of its target enzyme, endothelial nitric oxide synthase (eNOS). vulcanchem.com This highlights how the introduction of chiral centers to the (6-bromopyridin-3-yl) scaffold can lead to highly specific biological interactions.
Patent Landscape and Future Research Directions
Analysis of Patent Filings Related to (6-Bromopyridin-3-yl)methanol and its Derivatives
An analysis of the patent literature reveals that (6-Bromopyridin-3-yl)methanol is a pivotal intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. Its derivatives are central to the development of new drugs and crop protection agents.
Patents frequently describe the use of (6-Bromopyridin-3-yl)methanol in the synthesis of complex heterocyclic structures. The bromine atom at the 6-position and the hydroxymethyl group at the 3-position of the pyridine (B92270) ring offer versatile handles for a variety of chemical transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling. This versatility allows for the construction of diverse molecular architectures with potential biological activity.
Key players in the pharmaceutical industry have filed patents for compounds derived from (6-Bromopyridin-3-yl)methanol targeting a range of diseases. For instance, derivatives have been investigated as inhibitors of Tau protein kinase 1, which is implicated in neurodegenerative disorders such as Alzheimer's disease. google.com.na Other patented applications include the development of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6) inhibitors for cancer therapy. acs.org In one such instance, 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (B1382084) was prepared as a key building block. acs.org
In the agrochemical sector, patents describe the use of (6-Bromopyridin-3-yl)methanol derivatives in the creation of novel pesticides and herbicides. chemimpex.comsmolecule.com The structural motifs derived from this compound are often associated with enhanced efficacy and specificity of the final agrochemical product. chemimpex.com A patent from Bayer, published in 2009, described a compound with a pyridin-3-yl group, which was followed by related patents from companies like Dow, Sumitomo Chemical, and Syngenta. nih.gov
The following interactive data table provides a summary of selected patent applications highlighting the diverse applications of (6-Bromopyridin-3-yl)methanol and its derivatives.
| Patent/Publication Number | Assignee/Author | Application Area | Key Compound/Derivative Class |
| EP2305651A1 | Not Specified | Pharmaceuticals | 2,3,6-trisubstituted-4-pyrimidone derivatives as Tau protein kinase 1 inhibitors. google.com.na |
| J. Med. Chem. 2017, 60, 5, 2033–2054 | Not Specified | Pharmaceuticals | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors. acs.org |
| Bayer (2009) | Bayer AG | Agrochemicals | Pyridin-3-yl group containing insecticides. nih.gov |
| US20100130559A1 | Not Specified | Pharmaceuticals | Phenyl-isoxazol-3-ol derivatives as GPR120 receptor agonists for diabetes and obesity. google.com.qa |
| WO2021074138A1 | Not Specified | Pharmaceuticals | Intermediates for the synthesis of tyrosine kinase inhibitors like nilotinib (B1678881) and imatinib. google.com |
Emerging Trends and Novel Applications
Beyond established applications, emerging trends point towards the expansion of (6-Bromopyridin-3-yl)methanol's utility in new scientific domains. One such area is material science, where its derivatives are being explored for the development of advanced materials, including polymers and coatings, due to their unique chemical properties. chemimpex.com The stability and reactivity of the compound allow for its incorporation into various formulations, potentially enhancing the performance of the final products. chemimpex.com
In biochemical research, (6-Bromopyridin-3-yl)methanol and its derivatives are utilized in studies concerning enzyme inhibition and receptor binding. chemimpex.com These investigations are crucial for understanding fundamental biological processes and disease mechanisms. For example, derivatives have been synthesized to act as dopamine/serotonin receptor agonists, which could have implications for treating conditions like Parkinson's disease. researchgate.net
Furthermore, there is growing interest in the development of derivatives with novel biological activities. Research has shown that certain Schiff base metal complexes derived from related bromopyridine structures exhibit antibacterial properties. mdpi.com Similarly, N-acyl thiourea (B124793) derivatives incorporating a bromopyridine moiety have been synthesized and evaluated for their antimicrobial and antioxidant potential. mdpi.com
Another novel application is in the development of potentiators for existing agrochemicals. One study identified a derivative of (6-bromopyridin-3-yl)methanol, named Nementin-1, which enhances the efficacy of organophosphate and carbamate-based nematicides, suggesting a new strategy for pest control. biorxiv.org
Challenges and Opportunities in Synthetic Development of (6-Bromopyridin-3-yl)methanol Derivatives
The synthesis of (6-Bromopyridin-3-yl)methanol and its derivatives, while well-established, presents both challenges and opportunities for innovation. A significant challenge lies in achieving regioselective functionalization of the pyridine ring, particularly in multi-step syntheses. The development of more efficient and selective catalytic systems is a key area of ongoing research. nih.govacs.org
One of the primary methods for preparing (6-Bromopyridin-3-yl)methanol involves the reduction of 6-bromonicotinaldehyde. biorxiv.org However, the synthesis of the aldehyde precursor itself can be challenging. Some reported methods utilize organolithium reagents at very low temperatures, which can be difficult to control and may pose safety risks, especially in industrial-scale production. google.com A patent describes a method to produce 2-bromo-5-(bromomethyl)pyridine (B25434) by refluxing 2-chloro-5-chloromethylpyridine with hydrobromic acid.
Opportunities for improvement lie in the development of more sustainable and cost-effective synthetic routes. This includes the use of greener solvents, milder reaction conditions, and catalysts based on earth-abundant metals. acs.org Flow chemistry is also emerging as a powerful tool for the synthesis of pyridine derivatives, offering advantages in terms of safety, scalability, and process control. nbinno.com
The development of one-pot or tandem reactions that combine multiple synthetic steps can also improve efficiency and reduce waste. For instance, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation has been proposed for the synthesis of functionalized piperidines from bromopyridine precursors. nih.gov
Perspectives on Future Biomedical and Agrochemical Innovations
The versatility of the (6-Bromopyridin-3-yl)methanol scaffold positions it as a valuable building block for future innovations in both biomedicine and agrochemicals. In the biomedical field, the focus is likely to be on the design of highly selective and potent inhibitors for a variety of therapeutic targets. The ability to fine-tune the steric and electronic properties of derivatives through modifications at the bromine and hydroxymethyl positions will be crucial for optimizing drug-like properties. nih.gov The exploration of oxetane (B1205548) derivatives as replacements for gem-dimethyl groups in medicinal chemistry could also be applied to structures derived from (6-bromopyridin-3-yl)methanol to improve pharmacokinetic properties. acs.org
In the agrochemical sector, the development of new pesticides with novel modes of action is a high priority to combat the growing problem of resistance. nih.gov The unique structural features of (6-Bromopyridin-3-yl)methanol derivatives can be exploited to design next-generation insecticides and fungicides that are effective against resistant pests and pathogens. smolecule.com There is also a trend towards developing agrochemicals that are more environmentally friendly and have lower toxicity to non-target organisms. nih.gov
The continued exploration of the chemical space around the (6-Bromopyridin-3-yl)methanol core, aided by computational modeling and high-throughput screening, is expected to yield a new generation of bioactive molecules with significant potential to address unmet needs in human health and agriculture. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
